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Compound of Interest

Compound Name: Benzyl isovalerate

Cat. No.: B091237 Get Quote

Introduction

Benzyl isovalerate (CAS No. 103-38-8), a significant ester in the flavor, fragrance, and

pharmaceutical industries, possesses a characteristic fruity, balsamic odor.[1][2][3][4][5][6][7][8]

Its molecular structure and purity are critical for its intended applications, necessitating

comprehensive analytical characterization. This technical guide provides an in-depth overview

of the spectroscopic data of benzyl isovalerate, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are

provided to aid researchers in the replication of these analyses.

Data Presentation
The spectroscopic data for benzyl isovalerate is summarized in the following tables, providing

a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Solvent: CDCl₃, Reference: TMS (0 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b091237?utm_src=pdf-interest
https://www.benchchem.com/product/b091237?utm_src=pdf-body
https://www.purdue.edu/science/science-express/labs/labs/IR%20Spectroscopy%20of%20Esters.doc
https://spectrabase.com/spectrum/94pfu9aOb6m
https://scispace.com/pdf/the-discovery-oriented-approach-to-organic-chemistry-1-2sspxi5eht.pdf
https://www.jove.com/v/51858/analysis-volatile-oxidation-sensitive-compounds-using-cold-inlet
https://www.quora.com/Is-it-possible-to-determine-the-1H-and-13C-NMR-spectra-of-a-solution-containing-more-than-one-different-chemical-compound
https://people.chem.umass.edu/mcdaniel/chem269/experiments/esterification/Esters.pdf
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://www.benchchem.com/pdf/Application_Note_Mass_Spectrometry_Fragmentation_Analysis_of_Dibenzyl_Azelate.pdf
https://www.benchchem.com/product/b091237?utm_src=pdf-body
https://www.benchchem.com/product/b091237?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.35 - 7.25 m 5H - Ar-H

5.11 s 2H - -O-CH₂-Ar

2.22 d 2H 7.0
-C(=O)-CH₂-

CH(CH₃)₂

2.11 - 2.05 m 1H - -CH₂-CH(CH₃)₂

0.96 d 6H 6.6 -CH(CH₃)₂

Data interpreted from ChemicalBook.[9]

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm Assignment

172.5 C=O

136.3 Ar-C (quaternary)

128.5 Ar-CH

128.0 Ar-CH

127.9 Ar-CH

66.1 -O-CH₂-Ar

43.5 -C(=O)-CH₂-

25.9 -CH(CH₃)₂

22.4 -CH(CH₃)₂

Data sourced from SpectraBase.[2][10]

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemicalbook.com/SpectrumEN_103-38-8_1HNMR.htm
https://spectrabase.com/spectrum/94pfu9aOb6m
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3030 Medium Aromatic C-H stretch

~2960, 2870 Strong Aliphatic C-H stretch

~1735 Strong C=O (ester) stretch

~1450, 1500 Medium Aromatic C=C stretch

~1160 Strong C-O (ester) stretch

Data interpreted from typical ester and aromatic compound IR spectra.[1][11][12][13][14][15]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity (%) Proposed Fragment

192 12.5 [M]⁺ (Molecular Ion)

108 16.4 [C₇H₈O]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

85 - [C₄H₅O₂]⁺

57 36.0 [C₄H₉]⁺

Data sourced from PubChem.[11]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of benzyl isovalerate.

Materials:

Benzyl isovalerate (liquid sample)

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS) as an internal standard

NMR tube (5 mm)

Pipettes

Instrumentation:

A 300-500 MHz NMR spectrometer

Procedure:

Sample Preparation:

Dissolve approximately 10-20 mg of benzyl isovalerate in 0.6-0.7 mL of CDCl₃ in a clean,

dry vial.

Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

Transfer the solution to a 5 mm NMR tube.[16]

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:
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Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of 12-15 ppm, pulse width corresponding to a 30-45°

flip angle, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Process the Free Induction Decay (FID) with an exponential multiplication (line broadening

of 0.3 Hz) and Fourier transform.

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.

Integrate the signals and analyze the multiplicities and coupling constants.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters: spectral width of 200-240 ppm, pulse width corresponding to a 30° flip

angle, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier

transform.

Phase the spectrum and calibrate the chemical shift scale to the CDCl₃ triplet at 77.16

ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid benzyl isovalerate.

Materials:

Benzyl isovalerate (liquid sample)

Isopropanol or acetone for cleaning

Lens tissue

Instrumentation:
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FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.[17]

Sample Analysis:

Place a small drop of benzyl isovalerate directly onto the center of the ATR crystal.

Ensure the crystal is fully covered by the liquid sample.

Spectrum Acquisition:

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands and their corresponding wavenumbers.

Assign the observed bands to the functional groups present in benzyl isovalerate.

Cleaning:

Clean the ATR crystal thoroughly with isopropanol or acetone and a soft lens tissue after

the measurement.[18][19]

Mass Spectrometry (MS)
Objective: To obtain the electron ionization mass spectrum of benzyl isovalerate.

Materials:
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Benzyl isovalerate (liquid sample)

A suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

Sample Preparation:

Prepare a dilute solution of benzyl isovalerate (e.g., 100 ppm) in a volatile solvent.

GC-MS System Setup:

Set the GC oven temperature program to adequately separate the analyte from the

solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.

Set the injector temperature to 250°C.

Set the MS transfer line temperature to 280°C.

Mass Spectrometer Conditions:

Use a standard Electron Ionization (EI) source.

Set the ionization energy to 70 eV.[20]

Scan a mass range of m/z 40-400.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Acquire the mass spectrum of the peak corresponding to benzyl isovalerate as it elutes

from the GC column.

Data Analysis:
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Identify the molecular ion peak.

Analyze the fragmentation pattern and identify the major fragment ions.

Visualization of Spectroscopic Data Interpretation
The following diagram illustrates the logical workflow of how different spectroscopic techniques

contribute to the structural elucidation of benzyl isovalerate.

Spectroscopic Techniques Derived Structural Information

Final Structure Elucidation

NMR (¹H & ¹³C) Carbon-Hydrogen Framework
(Connectivity, Chemical Environment)

IR Spectroscopy Functional Groups
(Ester C=O, Aromatic Ring)

Mass Spectrometry
Molecular Weight

& Fragmentation Pattern

Benzyl Isovalerate Structure

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Data Integration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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